molecular formula C13H19N3O2 B13218383 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B13218383
M. Wt: 249.31 g/mol
InChI Key: NYWWJJDQJKGZTM-UHFFFAOYSA-N
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Description

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is a chemical compound that features a piperazine ring substituted with a propan-2-yl group and a pyridine ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a pyridine derivative under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)piperazine: A related compound with similar structural features but lacking the pyridine carboxylic acid group.

    Pyridine-3-carboxylic acid: Another related compound that contains the pyridine carboxylic acid group but lacks the piperazine ring.

Uniqueness

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is unique due to its combination of a piperazine ring and a pyridine carboxylic acid group. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

5-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h7-10H,3-6H2,1-2H3,(H,17,18)

InChI Key

NYWWJJDQJKGZTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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